molecular formula C16H32ClNO2 B1653854 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride CAS No. 20041-49-0

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride

Cat. No. B1653854
CAS RN: 20041-49-0
M. Wt: 305.9 g/mol
InChI Key: AVOBUHWNBZUULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of β2-adrenergic receptors on physiological and biochemical processes.

Mechanism of Action

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the binding of agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of β2-adrenergic receptors and a reduction in the physiological and biochemical effects that are mediated by these receptors.
Biochemical and Physiological Effects:
The β2-adrenergic receptors are involved in a wide range of physiological and biochemical processes, including bronchodilation, vasodilation, glycogenolysis, lipolysis, and cardiac stimulation. By selectively blocking these receptors, 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 can be used to study the specific effects of β2-adrenergic receptors on these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 in lab experiments is its high selectivity for β2-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without affecting other receptors or physiological processes. However, one limitation of using 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is that it may have off-target effects or interact with other receptors or enzymes in the body. Additionally, the effects of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 may be influenced by factors such as dose, route of administration, and experimental conditions.

Future Directions

There are many potential future directions for research on 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551. One area of interest is the role of β2-adrenergic receptors in various disease states, such as asthma, chronic obstructive pulmonary disease, and cardiovascular disease. Another area of research is the development of new and more selective β2-adrenergic receptor antagonists that can be used to study the specific effects of these receptors on physiological and biochemical processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 and its potential off-target effects.

Scientific Research Applications

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the effects of β2-adrenergic receptors on physiological and biochemical processes. It has been shown to have a high affinity for β2-adrenergic receptors and can be used to selectively block their activity. This allows researchers to study the specific effects of β2-adrenergic receptors on various physiological and biochemical processes.

properties

IUPAC Name

1-(propan-2-ylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2.ClH/c1-11(2)17-9-13(18)10-19-14-8-12-6-7-16(14,5)15(12,3)4;/h11-14,17-18H,6-10H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOBUHWNBZUULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1CC2CCC1(C2(C)C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942050
Record name 1-[(Propan-2-yl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bornyloxy)-3-(isopropylamino)-2-propanol hydrochloride

CAS RN

20041-49-0
Record name 2-Propanol, 3-(2-bornyloxy)-3-(isopropylamino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Propan-2-yl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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